molecular formula C16H13ClN2O4S B14172317 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-chloro-1-(phenylsulfonyl)-, ethyl ester

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-chloro-1-(phenylsulfonyl)-, ethyl ester

Cat. No.: B14172317
M. Wt: 364.8 g/mol
InChI Key: PHKIIRCVYAHUBY-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-chloro-1-(phenylsulfonyl)-, ethyl ester is a heterocyclic compound that has garnered attention in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes such as proliferation, differentiation, and angiogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-chloro-1-(phenylsulfonyl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core structure.

    Chlorination: Introduction of the chlorine atom at the 5-position of the pyridine ring.

    Sulfonylation: Attachment of the phenylsulfonyl group to the nitrogen atom of the pyrrolo[2,3-b]pyridine core.

    Esterification: Conversion of the carboxylic acid group to its ethyl ester form.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-chloro-1-(phenylsulfonyl)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-chloro-1-(phenylsulfonyl)-, ethyl ester has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in various signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these receptors, the compound can disrupt these pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-chloro-1-(phenylsulfonyl)-, ethyl ester is unique due to its specific combination of functional groups, which contribute to its potent FGFR inhibitory activity. This makes it a valuable lead compound for further optimization in drug development .

Properties

IUPAC Name

ethyl 1-(benzenesulfonyl)-5-chloropyrrolo[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S/c1-2-23-16(20)14-9-11-8-12(17)10-18-15(11)19(14)24(21,22)13-6-4-3-5-7-13/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKIIRCVYAHUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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